N-Dimethylaminoprostaglandin F2alpha

Vue d'ensemble

Description

La prostaglandine F2.alpha. diméthylamine est un dérivé de la prostaglandine F2.alpha., une prostaglandine naturelle impliquée dans divers processus physiologiques. Les prostaglandines sont des composés lipidiques dérivés d'acides gras et ont des effets de type hormonal. La prostaglandine F2.alpha. est connue pour son rôle dans la biologie de la reproduction, notamment l'induction du travail et le contrôle du flux sanguin dans les organes reproducteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la prostaglandine F2.alpha. diméthylamine implique généralement la modification du composé parent, la prostaglandine F2.alpha. Le processus comprend l'introduction d'un groupe diméthylamine dans la structure de la prostaglandine. Cela peut être réalisé grâce à une série de réactions chimiques, notamment l'estérification, la réduction et l'amination. Les conditions réactionnelles nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle de la prostaglandine F2.alpha. diméthylamine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure l'utilisation de bioréacteurs et de systèmes à flux continu pour maintenir des taux de production constants. Les mesures de contrôle qualité sont essentielles pour garantir que le composé répond aux normes requises pour la recherche et les applications médicales .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine F2.alpha. diméthylamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et Conditions Courantes :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs à des températures contrôlées.

Substitution : Halogènes, agents alkylants et autres réactifs à des conditions spécifiques de pH et de température.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à divers dérivés fonctionnalisés de la prostaglandine F2.alpha. diméthylamine .

Applications De Recherche Scientifique

Scientific Research Applications

N-DMAPG has been utilized in various scientific research domains:

Chemistry

- Model Compound : It serves as a model for studying prostaglandin synthesis and reactions, providing insights into chemical modifications that enhance biological activity.

Biology

- Cellular Signaling : Investigated for its role in cellular signaling pathways, particularly those related to inflammation and muscle contraction.

Medicine

- Therapeutic Potential : Explored for applications in treating cardiovascular diseases and reproductive health issues. Its antagonistic properties at FP receptors suggest potential benefits in managing conditions like dysmenorrhea and gastrointestinal disorders.

Industry

- Pharmaceutical Development : Used in the development of new drugs and as a reference standard in analytical chemistry.

Data Table: Comparison with Related Prostaglandins

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Prostaglandin E1 | Moderate | Vasodilator | Primarily involved in vasodilation |

| Prostaglandin E2 | Moderate | Mediates inflammation | Stronger inflammatory response |

| Prostaglandin F2alpha | High | Smooth muscle contraction | Natural ligand for FP receptors |

| N-Dimethylaminoprostaglandin F2alpha | High | Antagonist | Directly related to biological activity |

Case Study 1: Gastrointestinal Motility

In a study involving gerbils, N-DMAPG was administered at a concentration of 3.2 µg/ml. The results demonstrated a significant inhibition (50%) of contractions induced by prostaglandin F2alpha, highlighting its potential role in modulating gastrointestinal motility.

Case Study 2: Reproductive Health

Research has indicated that N-DMAPG may have applications in reproductive health by modulating uterine contractions. Its antagonistic action at FP receptors can potentially alleviate conditions associated with excessive uterine contractions during menstruation or labor.

Mécanisme D'action

Prostaglandin F2.alpha. dimethyl amine exerts its effects by binding to the prostaglandin F2.alpha. receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound is known to promote smooth muscle contraction, regulate blood flow, and influence inflammatory processes. The molecular targets and pathways involved include the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C .

Comparaison Avec Des Composés Similaires

Prostaglandin F2.alpha. (Dinoprost): The parent compound, known for its role in inducing labor and controlling blood flow in reproductive organs.

Prostaglandin E2 (Dinoprostone): Another prostaglandin with similar physiological effects but different receptor targets and signaling pathways.

Prostaglandin D2: Involved in allergic responses and inflammation, with distinct receptor interactions

Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .

Activité Biologique

N-Dimethylaminoprostaglandin F2alpha (DMA-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α), which plays significant roles in various biological processes, particularly in reproductive physiology and vascular responses. This article delves into the biological activity of DMA-PGF2α, highlighting its mechanisms, effects on cellular proliferation, and implications in clinical applications.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid, acting as local hormones with diverse physiological functions. PGF2α is known for its roles in inducing labor, regulating menstrual cycles, and mediating inflammatory responses. The introduction of dimethylamine groups in DMA-PGF2α modifies its biological activity, enhancing its potency and selectivity in various applications.

DMA-PGF2α primarily exerts its effects through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor that mediates multiple signaling pathways. Upon binding to the FP receptor, DMA-PGF2α stimulates intracellular signaling cascades that lead to various biological responses:

- Cell Proliferation : DMA-PGF2α has been shown to enhance the proliferation of certain cell types, including endometrial adenocarcinoma cells. Research indicates that treatment with DMA-PGF2α activates the epidermal growth factor receptor (EGFR) and triggers the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell growth and survival .

- Vascular Responses : The compound also exhibits selective antagonism against PGF2α-mediated vascular responses. Studies demonstrate that DMA substitution can modulate vasocontractile properties, influencing blood vessel dynamics and potentially offering therapeutic benefits in conditions characterized by abnormal vascular responses .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

- Endometrial Adenocarcinoma : A study investigated the effects of DMA-PGF2α on human endometrial adenocarcinoma explants. Results indicated that treatment led to increased cell proliferation and activation of MAPK signaling pathways, suggesting a role for DMA-PGF2α in promoting tumor growth .

- Vascular Function : Another research highlighted how DMA-PGF2α selectively antagonizes PGF2α-mediated vascular responses. This property may provide insights into developing treatments for conditions like hypertension or other vascular dysfunctions .

- Labor Induction : Clinical observations have noted that prostaglandins including DMA-PGF2α can effectively induce labor in obstetric settings by enhancing uterine contractility through modulation of local hormone levels .

Propriétés

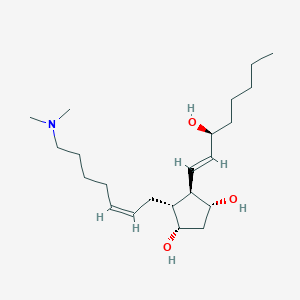

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.